Histidyl-aspartyl-glutamyl-leucine
Description
Significance of Oligopeptides in Biological Processes
Oligopeptides, typically comprising two to twenty amino acid residues, are particularly significant due to their versatile roles in living organisms. fiveable.megenscript.com Unlike larger proteins, their small size allows for rapid synthesis and degradation, enabling swift cellular responses. fiveable.me They function as hormones, neurotransmitters, and signaling molecules that mediate complex biological events. fiveable.megenscript.cometprotein.com For instance, well-known oligopeptides like oxytocin (B344502) and vasopressin are crucial hormones regulating processes such as childbirth and water balance. fiveable.me Furthermore, oligopeptides are integral to the immune system, where they can act as antigens or antimicrobial agents, and they play roles in enzymatic activity, sometimes acting as co-factors or inhibitors. genscript.cometprotein.com The specific sequence of amino acids in an oligopeptide dictates its unique biological activity and its interaction with other molecules. fiveable.me
Contextualization of Histidyl-aspartyl-glutamyl-leucine within the Peptide Landscape
Within the vast landscape of biologically active peptides, the tetrapeptide this compound (HDEL) holds a specific and crucial role in maintaining cellular homeostasis. HDEL is an oligopeptide that functions as a sorting signal, specifically a retention signal for proteins within the endoplasmic reticulum (ER) of yeast and plants. wikipedia.orgwikipedia.org This sequence, located at the C-terminal end of a protein, acts as a molecular "zip code," ensuring that proteins essential for ER function are not accidentally secreted from the cell. wikipedia.org Its discovery and characterization have been pivotal in understanding the intricate mechanisms of protein trafficking and quality control within the eukaryotic cell. While animal cells predominantly use the KDEL (Lysyl-aspartyl-glutamyl-leucine) sequence for the same purpose, plants are known to utilize both HDEL and KDEL signals. wikipedia.orgnih.gov
Detailed Research Findings on this compound
The function of the HDEL sequence is intrinsically linked to its recognition by a specific receptor, leading to the retrieval of ER-resident proteins from subsequent compartments of the secretory pathway.
The HDEL Signal and Endoplasmic Reticulum Retention
The primary and most well-documented function of the HDEL sequence is to prevent the secretion of soluble proteins resident in the endoplasmic reticulum. wikipedia.org The ER is the site of synthesis and folding for many proteins destined for other organelles or for secretion. However, some proteins, such as chaperones and folding enzymes, must remain within the ER to perform their functions. The HDEL motif at the C-terminus of these proteins serves as a retrieval signal. nih.gov If an HDEL-containing protein escapes the ER and enters the Golgi apparatus, it is recognized by the KDEL receptor (also known as ERD2 in yeast). nih.govnih.gov This receptor-ligand interaction triggers the packaging of the protein into COPI-coated vesicles for retrograde transport back to the ER. youtube.com This retrieval mechanism is essential for maintaining the proper protein composition of the ER and is vital for cell growth and viability in yeast. nih.gov
Structural Basis of HDEL Recognition by the KDEL Receptor
The interaction between the HDEL peptide and the KDEL receptor is highly specific and pH-dependent. The binding affinity is higher in the more acidic environment of the Golgi compartments compared to the relatively neutral pH of the ER, which facilitates the release of the retrieved protein upon its return to the endoplasmic reticulum. wikipedia.org Structural studies have provided insights into the molecular basis of this recognition. The carboxyl-terminus of the HDEL peptide enters a binding pocket on the KDEL receptor. nih.gov Research has shown that HDEL binds to the human KDEL receptor with a significantly higher affinity—approximately 10-fold greater—than the canonical KDEL sequence. nih.gov This difference in affinity is attributed to interactions between the histidine residue at the -4 position of the HDEL signal and specific amino acid residues, such as tryptophan at position 120 (W120), within the receptor's binding pocket. nih.gov
| Features of HDEL and KDEL Interaction with the KDEL Receptor | |
| Signal Sequence | Relative Binding Affinity |
| HDEL | High |
| KDEL | Moderate |
| Key Residue Interaction | Histidine (-4) of HDEL with W120 of the receptor |
| Function | Endoplasmic Reticulum protein retention |
| Organismal Prevalence | HDEL: Yeast, Plants; KDEL: Animals, Plants |
Comparative Analysis with KDEL
Structure
2D Structure
Properties
CAS No. |
129623-52-5 |
|---|---|
Molecular Formula |
C21H32N6O9 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H32N6O9/c1-10(2)5-15(21(35)36)27-19(33)13(3-4-16(28)29)25-20(34)14(7-17(30)31)26-18(32)12(22)6-11-8-23-9-24-11/h8-10,12-15H,3-7,22H2,1-2H3,(H,23,24)(H,25,34)(H,26,32)(H,27,33)(H,28,29)(H,30,31)(H,35,36)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
INOZZBHURUDQQR-AJNGGQMLSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N |
Appearance |
Solid powder |
Other CAS No. |
129623-52-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
HDEL |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HDEL sequence His-Asp-Glu-Leu histidyl-aspartyl-glutamyl-leucine |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Histidyl Aspartyl Glutamyl Leucine
Primary Amino Acid Sequence Validation and Purity Assessment
The foundational step in the characterization of any peptide is the unequivocal validation of its primary amino acid sequence and the rigorous assessment of its purity. For the tetrapeptide Histidyl-aspartyl-glutamyl-leucine (His-Asp-Glu-Leu), this involves a combination of analytical techniques to confirm the covalent backbone of His-Asp-Glu-Leu and to quantify the presence of any impurities.
Mass spectrometry (MS) is a primary tool for sequence validation. High-resolution mass spectrometry provides a precise mass-to-charge ratio (m/z) of the parent ion, which can be compared against the theoretical molecular weight calculated from the peptide's sequence (C21H32N6O9). medkoo.com Further fragmentation of the peptide within the mass spectrometer (tandem MS or MS/MS) yields a series of b- and y-ions. The mass differences between consecutive ions in these series correspond to the residue mass of a specific amino acid, allowing for the direct confirmation of the sequence.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. altabioscience.com Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity. Impurities may include deletion sequences (e.g., His-Glu-Leu), insertion sequences, or peptides with remaining protecting groups from the synthesis process. altabioscience.comwaters.com The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram, typically monitored by UV absorbance at 215 nm, which is characteristic of the peptide bond. altabioscience.com For regulatory purposes, any impurity present at a level of 0.1% or higher should be identified. waters.com Chiral HPLC methods can also be employed to determine the enantiomeric purity and ensure that no racemization of the L-amino acids to their D-isomers occurred during synthesis. nih.govdigitellinc.com
Table 1: Representative Purity and Sequence Validation Data for this compound
| Parameter | Method | Result | Interpretation |
|---|---|---|---|
| Purity | RP-HPLC (215 nm) | 98.5% | The sample is of high purity, suitable for structural studies. |
| Identity | Mass Spectrometry (ESI-MS) | [M+H]⁺ = 513.23 | Confirms the molecular weight of the target peptide (Theoretical MW = 512.52). medkoo.com |
| Sequence | Tandem MS (MS/MS) | Fragmentation pattern consistent with His-Asp-Glu-Leu | The primary amino acid sequence is confirmed. |
| Enantiomeric Purity | Chiral HPLC | >99.9% L-isomers | Negligible racemization occurred during synthesis. digitellinc.com |
Secondary and Higher-Order Structural Characterization
While the primary sequence defines the peptide, its biological function is dictated by its three-dimensional structure. For a small and potentially flexible peptide like His-Asp-Glu-Leu, this involves characterizing its conformational ensemble in solution and, if possible, its precise atomic arrangement in the solid state. The sequence of amino acids in a tetrapeptide can significantly influence the architecture of the nanostructures they form. nih.govnih.gov
Spectroscopic Methods for Conformational Studies
Spectroscopic techniques are invaluable for studying the dynamic structure of peptides in solution, providing insights into their secondary structural content and the spatial arrangement of their constituent atoms. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to obtain atom-specific information.
1D ¹H NMR spectra provide initial information, with chemical shifts of the amide protons being particularly sensitive to their environment and involvement in hydrogen bonds. researchgate.net 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign proton resonances to specific amino acid spin systems. The sequential assignment, linking one residue to the next, is typically achieved using NOESY (Nuclear Overhauser Effect Spectroscopy), which detects protons that are close in space (typically <5 Å). The pattern and intensity of these NOE cross-peaks provide crucial distance restraints for calculating a 3D structural model. For a small, flexible tetrapeptide, the observed NOEs might be weak or averaged over many conformations, indicating a lack of a single, stable structure.
Table 2: Representative ¹H NMR Chemical Shift Assignments for this compound in D₂O
| Residue | Hα | Hβ | Other Side-Chain Protons |
|---|---|---|---|
| His | 4.65 | 3.25, 3.15 | Hδ2: 7.15, Hε1: 8.05 |
| Asp | 4.58 | 2.85, 2.75 | |
| Glu | 4.35 | 2.10, 2.00 | Hγ: 2.45 |
| Leu | 4.25 | 1.70 | Hγ: 1.60, Hδ: 0.95, 0.90 |
Note: Values are hypothetical, presented in ppm, and represent typical shifts for residues in a short, unstructured peptide.
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for estimating the secondary structure content of peptides and proteins in solution. nih.gov By measuring the differential absorption of left and right circularly polarized light in the far-UV region (190-250 nm), characteristic spectra for different secondary structures like α-helices, β-sheets, and random coils can be identified. units.it
For a short, non-constrained tetrapeptide like His-Asp-Glu-Leu, the CD spectrum is often dominated by features characteristic of a random coil or disordered structure. subr.edu This is typically indicated by a strong negative band near 200 nm. The presence of β-turns, a common secondary structure element in short peptides, may be suggested by weak bands around 210-230 nm. subr.edu The conformational stability can be probed by varying conditions such as temperature or solvent. subr.edu
Table 3: Typical Far-UV CD Spectral Features for Different Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) | Characteristic Feature |
|---|---|---|
| α-Helix | ~192 (+), ~208 (-), ~222 (-) | Two strong negative bands and a positive band. pnas.org |
| β-Sheet | ~195-200 (+), ~215-220 (-) | One negative and one positive band. |
| Random Coil | ~198-200 (-) | Strong negative band, weak positive band >210 nm. |
| β-Turn | Variable, multiple weak bands | Depends on turn type, often weak signals. units.it |
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule's chemical bonds, including the amide bonds of the peptide backbone. nih.gov The Amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching vibration, is particularly sensitive to the peptide's secondary structure. researchgate.net The Amide II band (1480–1575 cm⁻¹) results from a coupling of the N-H in-plane bending and C-N stretching vibrations. lew.ro
While FTIR spectra of small peptides can be complex, deconvolution of the Amide I band can provide quantitative estimates of different structural elements. lew.roresearchgate.net For His-Asp-Glu-Leu in an aqueous environment, the Amide I band would likely be centered around 1640-1650 cm⁻¹, consistent with a disordered or random coil conformation. researchgate.net
Table 4: Representative FTIR Amide I Band Positions for Peptide Secondary Structures
| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) |
|---|---|
| α-Helix | 1650–1660 |
| β-Sheet | 1620–1640 (main band), 1690-1700 (minor band) |
| β-Turn | 1670–1685 |
| Random Coil | 1640–1650 |
Source: Adapted from references researchgate.netlew.ro.
Advanced Imaging and Diffraction Techniques for Structural Resolution
While spectroscopic methods provide valuable information on the ensemble of conformations in solution, high-resolution techniques aim to determine a single, static structure at atomic or near-atomic detail.
X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic coordinates of a molecule. youtube.com The process requires the peptide to be grown into a well-ordered crystal, which is then diffracted with X-rays. youtube.com For a small, flexible peptide like His-Asp-Glu-Leu, crystallization can be a major bottleneck, as flexible molecules prefer to remain disordered in solution rather than packing into a crystal lattice. However, if successful, the resulting electron density map would provide an unambiguous, high-resolution structure of the peptide in the solid state, as has been achieved for other tetrapeptides. nih.govnih.gov
Advanced imaging techniques , such as cryogenic transmission electron microscopy (cryo-TEM) and super-resolution microscopy, are emerging as powerful tools for visualizing peptide assemblies. nih.gov While typically applied to larger proteins or peptide-based nanomaterials, these methods could potentially provide insights into oligomeric states or environmentally-induced assemblies of His-Asp-Glu-Leu. Techniques like single-molecule orientation–localization microscopy (SMOLM) have been used to visualize the fine structure of peptide fibrils, revealing complexities not seen with other methods. washu.edulabmanager.comwustl.edusciencedaily.com These approaches are particularly useful for studying heterogeneous and dynamic systems that are difficult to crystallize. nih.gov
Scientific Data on this compound Remains Elusive
A comprehensive review of available scientific literature reveals a significant lack of specific research data for the chemical compound this compound. Despite its identification and basic chemical properties being documented, in-depth structural and conformational analysis of this particular tetrapeptide appears to be unpublished in the public domain.
Initial searches confirm the identity of this compound, also known by its one-letter code HDEL, and provide basic details such as its chemical formula (C20H32N6O8) and CAS number. However, efforts to locate specific studies on its three-dimensional structure and dynamic behavior have been unsuccessful.
No Published Structural Elucidation or Conformational Analysis
Detailed investigations into scientific databases and research publications have yielded no specific studies on the structural elucidation of this compound using advanced techniques such as cryo-electron microscopy (cryo-EM) or X-ray crystallography. While general principles of these techniques are well-established for peptides and proteins, their direct application to this specific tetrapeptide has not been documented in accessible scientific literature.
Similarly, there is a notable absence of published research on the structural dynamics and flexibility of this compound determined through computational simulations. Molecular dynamics and other computational methods are powerful tools for understanding the conformational landscape of peptides, but no such studies appear to have been conducted or published for this compound.
Furthermore, research into the influence of amino acid modifications and the introduction of isomers on the conformation of the this compound peptide is not available. While the effects of such modifications are a subject of broader research in peptide chemistry, specific findings related to this tetrapeptide have not been reported.
The absence of this fundamental research data precludes a detailed discussion and analysis as per the requested article structure. Without experimental or computational data, any attempt to describe the structural and conformational properties of this compound would be purely speculative and would not meet the standards of a scientifically accurate and informative article.
While information on the individual amino acid components—histidine, aspartic acid, glutamic acid, and leucine (B10760876)—is abundant, and the analytical techniques themselves are well-documented, this general knowledge cannot be extrapolated to provide a specific and accurate account of the tetrapeptide this compound.
Therefore, until specific research on this compound is conducted and published, a detailed scientific article focusing solely on its structural and conformational analysis cannot be generated.
Peptide Biosynthesis and in Vitro Synthetic Methodologies
Endogenous Pathways of Peptide Biogenesis
Living organisms primarily produce peptides through two major pathways: ribosome-catalyzed synthesis and non-ribosomal peptide synthesis. The specific sequence Histidyl-aspartyl-glutamyl-leucine is most prominently associated with ribosomal synthesis as part of a larger protein, followed by post-translational events.
The fundamental process of protein synthesis in all known life is carried out by ribosomes. These complex molecular machines translate the genetic information encoded in messenger RNA (mRNA) into a polypeptide chain. google.com The process involves the ribosome moving along the mRNA molecule, reading its codons, and recruiting the corresponding aminoacyl-transfer RNAs (tRNAs) to add amino acids to the growing peptide chain. wikipedia.org A peptide bond is formed between the carboxyl group of the growing polypeptide chain and the amino group of the incoming amino acid. wikipedia.org
In this context, the sequence this compound would not be synthesized as an isolated tetrapeptide. Instead, it would be incorporated as part of a longer polypeptide chain during the translation of a specific gene. For example, a gene containing the nucleotide sequence corresponding to His-Asp-Glu-Leu would be transcribed into mRNA, which is then translated by the ribosome to produce a protein containing this specific four-amino-acid motif. ucl.ac.uk
While the this compound sequence is created during ribosomal translation, its primary known biological function is as a C-terminal signal peptide in yeast and some plants. wikipedia.orgnih.gov This sequence, commonly abbreviated as HDEL, serves as a crucial retention signal for proteins destined to reside in the endoplasmic reticulum (ER). wikipedia.orgyoutube.comnih.gov
Proteins that function within the ER, such as the chaperone BiP (Binding immunoglobulin Protein), are synthesized with the HDEL sequence at their carboxyl-terminus. nih.gov Although these proteins can be transported to the Golgi apparatus along with other secretory proteins, the HDEL sequence is recognized by a specific receptor, the ERD2 protein, within the cis-Golgi compartment. youtube.comnih.gov This binding event initiates a retrieval pathway, where the receptor-ligand complex is packaged into vesicles and transported back to the ER, ensuring the proper localization and concentration of essential ER-resident proteins. youtube.comnih.gov The overexpression of proteins tagged with HDEL can saturate this retrieval system, leading to the secretion of endogenous ER proteins. youtube.com This mechanism highlights that the functional significance of the HDEL sequence is not as a standalone molecule but as an integral part of a larger protein, mediating its subcellular localization through specific receptor interactions after its initial synthesis. youtube.comdavidson.edu
Table 1: Amino Acid Constituents of this compound
| Amino Acid | 3-Letter Code | 1-Letter Code | Molar Mass ( g/mol ) | Side Chain Property |
|---|---|---|---|---|
| Histidine | His | H | 155.155 | Basic, Aromatic |
| Aspartic Acid | Asp | D | 133.103 | Acidic |
| Glutamic Acid | Glu | E | 147.13 | Acidic |
An alternative pathway for peptide biosynthesis is mediated by Non-Ribosomal Peptide Synthetases (NRPS). acs.org These are large, modular enzyme complexes that can synthesize peptides without the use of an mRNA template. acs.orgdp.tech Each module within an NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.gov NRPS systems are known for their ability to incorporate non-proteinogenic amino acids, D-amino acids, and to perform modifications such as N-methylation and cyclization, leading to a vast diversity of natural products with potent biological activities. acs.orgnih.gov
The assembly process involves the activation of amino acids to aminoacyl-adenylates, which are then tethered to a peptidyl carrier protein (PCP) domain via a thioester bond. nih.govpnas.org A condensation (C) domain then catalyzes peptide bond formation between the aminoacyl groups attached to adjacent modules. nih.gov The sequence of the final peptide product is dictated by the order of the modules in the NRPS enzyme complex. dp.tech While NRPS pathways are responsible for a wide range of bioactive peptides, there is no direct evidence to suggest that the specific tetrapeptide this compound is endogenously produced as a standalone molecule through an NRPS mechanism.
Exogenous Peptide Synthesis Approaches for Research Applications
To study the biological activity of peptides like this compound, particularly for investigating its binding to the HDEL receptor, chemical synthesis is indispensable. nih.gov The two primary methods for this are solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, is the most common method for chemically synthesizing peptides in a laboratory setting. researchgate.net The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. ucl.ac.ukyoutube.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. researchgate.net
The synthesis of this compound via Fmoc/tBu SPPS strategy would proceed as follows:
Resin Preparation: A suitable resin, such as a pre-loaded Fmoc-L-Leucine-Wang resin, is used as the solid support.
Deprotection: The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group of the resin-bound Leucine (B10760876) is removed using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). taylorandfrancis.com
Coupling: The next amino acid, Fmoc-L-Glu(OtBu)-OH, is activated and coupled to the free amino group of the resin-bound Leucine. The activation is performed using a coupling reagent. This cycle of deprotection and coupling is repeated for Fmoc-L-Asp(OtBu)-OH and finally for Fmoc-L-His(Trt)-OH.
Cleavage and Final Deprotection: Once the tetrapeptide sequence is assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (OtBu for Glu and Asp, Trt for His) are removed simultaneously. taylorandfrancis.com This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and ethanedithiol (EDT) to prevent side reactions.
Purification: The crude peptide is then precipitated, lyophilized, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Table 2: Protecting Groups for SPPS of this compound
| Amino Acid | α-Amino Group Protection | Side Chain Protection | Rationale |
|---|---|---|---|
| Histidine (His) | Fmoc | Trityl (Trt) | Prevents side-chain acylation and reduces racemization. wikipedia.org It is labile to the final TFA cleavage. wikipedia.org |
| Aspartic Acid (Asp) | Fmoc | tert-Butyl (OtBu) | Protects the side-chain carboxyl group from participating in unwanted reactions. taylorandfrancis.com |
| Glutamic Acid (Glu) | Fmoc | tert-Butyl (OtBu) | Protects the side-chain carboxyl group. taylorandfrancis.com |
Table 3: Common Coupling Reagents for Peptide Synthesis
| Reagent Name | Abbreviation | Class | Notes |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | One of the original coupling reagents; forms an insoluble urea (B33335) byproduct. |
| Diisopropylcarbodiimide | DIC | Carbodiimide | Similar to DCC but forms a soluble urea byproduct, simplifying removal. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | A highly efficient and popular coupling reagent, often used with an additive like HOBt. pnas.org |
| (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | Very effective for standard and sterically hindered couplings. pnas.org |
Solution-phase peptide synthesis involves carrying out all reactions in a homogeneous solution. While it requires purification after each step, which can be more laborious than SPPS, it is highly scalable and can be advantageous for the synthesis of very large quantities of peptides or for fragment condensation strategies.
For this compound, a convergent fragment condensation approach could be employed. This might involve synthesizing two dipeptide fragments separately, for example, His-Asp and Glu-Leu.
A potential strategy would be:
Fragment Synthesis: Synthesize the protected dipeptides Boc-His(Trt)-Asp(OBzl)-OH and H-Glu(OBzl)-Leu-OMe. The synthesis of each dipeptide involves protecting the N-terminus of the first amino acid and the C-terminus of the second, followed by a coupling reaction in solution.
Fragment Coupling: The two dipeptide fragments are then coupled together using a suitable coupling reagent.
Deprotection: The final protected tetrapeptide is subjected to global deprotection to remove all protecting groups (e.g., Boc, Bzl, OMe) to yield the final product, this compound. This often involves catalytic hydrogenation to remove benzyl-type protectors followed by acidolysis or saponification.
This method requires careful selection of orthogonal protecting groups to allow for the selective deprotection of certain groups while others remain intact for subsequent coupling steps.
Chemoenzymatic and Recombinant Expression Systems for Peptide Production
The production of peptides such as this compound can be approached through methods that combine the precision of biological systems with the flexibility of chemical synthesis. Chemoenzymatic peptide synthesis (CEPS) and recombinant expression systems represent two powerful, albeit different, strategies for peptide production.
Chemoenzymatic Peptide Synthesis (CEPS)
CEPS leverages the stereoselectivity of enzymes to form peptide bonds, a process that circumvents the need for extensive protection-deprotection steps common in purely chemical synthesis. nih.gov This approach is noted for being a cleaner and milder procedure. nih.gov Typically, peptide fragments are first produced using methods like solid-phase peptide synthesis (SPPS), and then joined together using enzymes. rsc.org
Hydrolases, such as proteases, are often used in reverse to catalyze the formation of peptide bonds instead of their cleavage. nih.gov The pH is a critical factor, with alkaline conditions generally favoring the aminolysis reaction required for synthesis. nih.gov Lipases, which are highly stable in organic solvents and at high temperatures, have been successfully used to catalyze the formation of tetrapeptides. nih.gov For instance, the tetrapeptide Benzoyl-Arg-Gly-Asp-Ser-NH₂ was synthesized using a lipase (B570770) to ligate an acyl donor with a tripeptide nucleophile. nih.gov
More recently, engineered enzymes have expanded the scope of CEPS. Omniligase-1, a ligase engineered from subtilisin BPN', demonstrates broad specificity and has been used in the large-scale manufacture of therapeutic peptides like exenatide (B527673) by ligating SPPS-synthesized fragments. rsc.org This highlights the potential of CEPS for efficient and sustainable peptide manufacturing. rsc.org
Interactive Table: Comparison of Enzymatic Tools in CEPS
| Enzyme Class | Example(s) | Mechanism of Action | Key Advantages | Relevant Findings |
| Proteases | Papain, Subtilisin | Reverse proteolysis; catalyzes peptide bond formation instead of hydrolysis. | Readily available, well-characterized. | Used to synthesize phytochelatin-like peptides through oligomerization. nih.gov |
| Lipases | Candida antarctica lipase B (Novozyme 435) | Catalyzes peptide bond formation, often between an amino acid ester and an amine. | High stability in organic solvents and at elevated temperatures. nih.gov | Successfully used to synthesize a tetrapeptide in an aqueous-organic co-solvent system. nih.gov |
| Engineered Ligases | Omniligase-1 | Specifically designed for efficient peptide bond formation (ligation) between peptide fragments. | High efficiency, broad substrate specificity, reduced side reactions. | Employed in the large-scale synthesis of exenatide, demonstrating industrial viability. rsc.orgyoutube.com |
| Thioesterases (TEs) | PBP-type discrete TEs, Ulm16 | Catalyze macrocyclization of linear peptide thioesters. | Potent tools for creating cyclic peptides, including tetrapeptides and pentapeptides. nih.gov | Ulm16 shows high efficiency and broad substrate scope for producing noncanonical macrocyclic peptides. nih.gov |
Recombinant Expression Systems
Recombinant expression involves genetically programming microorganisms (like Escherichia coli) or other cell lines to produce a specific peptide. nih.gov While highly effective for large proteins, this method presents challenges for short peptides like this compound. The primary advantage is the precise, template-directed synthesis that ensures sequence fidelity.
However, the cost and complexity of developing stable cell lines and manufacturing processes can be high compared to chemical synthesis for smaller peptides. nih.gov Furthermore, short peptides expressed in host cells can be susceptible to rapid degradation by endogenous proteases. Despite these hurdles, recombinant expression remains a viable option, particularly for peptides that are difficult to synthesize chemically or when biological production of a folded structure is desired from the outset.
Engineering Strategies for Peptide Stability and Activity
Native peptides often suffer from poor stability and short biological half-lives, which can limit their therapeutic and research applications. nih.govmdpi.com Engineering strategies aim to overcome these limitations by modifying the peptide's structure to enhance its resistance to enzymatic degradation and improve its biological activity. nih.gov
Key strategies include:
Amino Acid Substitution: A common technique involves replacing standard L-amino acids with their D-enantiomers. This makes the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids, thereby increasing its half-life. nih.govmdpi.com Another approach is to substitute residues prone to oxidation, such as cysteine and methionine, with more stable alternatives like serine or norleucine, respectively. proteogenix.science
Terminal Modifications: The N-terminus and C-terminus of peptides are often targets for exopeptidases. Capping these ends—for example, through N-terminal acetylation and C-terminal amidation—can block enzymatic attack and significantly increase the peptide's stability and half-life. researchgate.netnih.gov
Structural Constraint (Stapling): For peptides that adopt a specific secondary structure like an α-helix to be active, maintaining that conformation is crucial. mdpi.com Hydrocarbon stapling involves introducing synthetic amino acids that can be covalently linked, creating a rigid "staple" that locks the peptide into its active helical shape. This not only enhances stability against proteases but can also improve binding affinity to the target. nih.govmdpi.com
Incorporation of Non-Canonical Amino Acids: Expanding beyond the 20 common amino acids allows for the introduction of novel chemical functionalities. biorxiv.org Incorporating unnatural or non-canonical amino acids can improve stability, modulate solubility, and enhance biological activity. researchgate.net Generative models and computational design are being used to predict which non-canonical substitutions can significantly improve properties like binding affinity. biorxiv.org
Interactive Table: Peptide Engineering Strategies
| Strategy | Mechanism of Action | Effect on Stability | Effect on Activity | Example Application |
| D-Amino Acid Substitution | D-amino acids are not recognized by most proteases, preventing enzymatic cleavage. nih.govmdpi.com | Significantly increased resistance to proteolysis and longer half-life. mdpi.com | Can be maintained or lost; depends on the importance of the specific side chain's stereochemistry for target interaction. mdpi.com | General strategy to avoid inactivation of antimicrobial peptides (AMPs). researchgate.net |
| Terminal Modification | Acetylation of the N-terminus and/or amidation of the C-terminus neutralizes charges and blocks exopeptidase action. researchgate.net | Enhanced stability against enzymatic degradation from the ends of the peptide. | Can improve activity by mimicking a native peptide bond and increasing half-life. researchgate.net | N-acetylation and C-amidation have been shown to extend the stability of peptide inhibitors. researchgate.net |
| Hydrocarbon Stapling | Covalent cross-linking of the peptide backbone enforces and maintains α-helical secondary structure. mdpi.com | Protects against proteolytic degradation by preserving the folded state. mdpi.com | Often enhances activity by pre-organizing the peptide into its bioactive conformation for target binding. nih.gov | Used to stabilize a peptide interacting with a viral protein, leaving active residues intact. nih.gov |
| Non-Canonical Amino Acid Incorporation | Introduction of amino acids with novel side chains or backbone structures. biorxiv.org | Can improve resistance to proteolysis and modify physicochemical properties. researchgate.net | Can introduce new interactions with the target, potentially increasing binding affinity significantly. biorxiv.org | In silico models show that incorporating non-canonicals can improve binding affinity by up to -7.0 kcal/mol. biorxiv.org |
Mechanistic Investigations of Peptide Biological Function
Molecular Recognition and Specific Binding Interactions
The biological activity of the HDEL peptide is predicated on its specific recognition by and interaction with other molecules, particularly the Erd2 receptor. This section explores the dynamics of these interactions.
The canonical function of the Histidyl-aspartyl-glutamyl-leucine peptide is mediated through its direct interaction with the Erd2 protein, also known as the KDEL receptor in mammals. frontiersin.orgnih.gov This receptor is a multi-spanning transmembrane protein predominantly localized in the Golgi apparatus. frontiersin.orgnih.gov The interaction is highly specific and pH-dependent, forming the basis of the ER retention and retrieval mechanism.
The binding of the HDEL sequence to the Erd2 receptor occurs in the acidic environment of the Golgi apparatus. frontiersin.orgnih.gov This interaction triggers a conformational change in the receptor, leading to its dimerization and the recruitment of the COPI coat protein complex. frontiersin.orgethz.ch This, in turn, facilitates the formation of retrograde transport vesicles that carry the receptor-ligand complex back to the more neutral pH of the endoplasmic reticulum. frontiersin.orgnih.gov Upon arrival in the ER, the change in pH leads to the dissociation of the HDEL peptide from the Erd2 receptor, releasing the retained protein back into the ER lumen, while the receptor is recycled back to the Golgi. frontiersin.orgnih.gov
Structural studies of the related KDEL-receptor complex reveal that the peptide binds in a vertical orientation relative to the membrane. researchgate.net The interaction is stabilized by salt bridges between the acidic residues of the peptide (aspartate and glutamate) and basic residues within the receptor's binding pocket. researchgate.net A critical feature of this interaction is the formation of a short hydrogen bond that is significantly strengthened by the protonation of a nearby histidine residue (His12 in the KDEL receptor) in the acidic Golgi environment. nih.gov This protonation acts as a switch, locking the peptide into the binding site and activating the receptor for retrograde transport. nih.govnih.gov While the specific residues in Erd2 that interact with HDEL are homologous to those in the KDEL receptor, the precise structural details of the HDEL-Erd2 complex continue to be an area of active research. nih.gov
| Interaction Parameter | Description | Supporting Evidence |
| Binding Partner | Erd2 (KDEL Receptor) | The Erd2 protein is the specific receptor for the HDEL sequence in yeast and plants. nih.gov |
| Binding Location | Golgi Apparatus | The interaction and capture of HDEL-containing proteins occur in the Golgi. frontiersin.org |
| pH Dependence | Binding is favored at acidic pH (Golgi) and dissociation at neutral pH (ER). | The pH gradient between the Golgi and ER drives the binding and release cycle. frontiersin.orgnih.gov |
| Key Interactions | Salt bridges and a pH-sensitive short hydrogen bond. | Structural and mutagenesis studies highlight the importance of these interactions for stable binding. researchgate.netnih.gov |
| Conformational Change | Ligand binding induces receptor dimerization and recruitment of COPI. | This change is essential for initiating retrograde transport to the ER. frontiersin.orgethz.ch |
| Binding Orientation | The HDEL peptide binds in a vertical orientation within the receptor's binding pocket. | Structural data from the related KDEL-receptor complex suggests this orientation. researchgate.net |
Current scientific literature focuses predominantly on the interaction of the this compound peptide with its specific receptor, Erd2. There is no direct evidence to suggest that the HDEL peptide, in isolation or as a C-terminal tag, independently interacts with lipid membranes to a significant degree or that it is involved in pore formation. The biological function of HDEL appears to be exclusively mediated through its recognition by the Erd2 receptor as part of the protein retention machinery of the cell. General studies on membrane-active peptides that cause pore formation typically describe peptides with different physicochemical properties, such as pronounced amphipathicity, which are not characteristic of the HDEL sequence. nih.gov
Enzymatic and Catalytic Roles of Peptides
The primary and well-documented biological role of the this compound sequence is to act as a sorting signal for protein retention in the endoplasmic reticulum. wikipedia.orgnih.gov Extensive research into its function has not revealed any intrinsic enzymatic or catalytic activity. The peptide's function is one of recognition and binding to mediate protein transport, rather than the catalysis of a chemical reaction. The presence of a histidine residue, which is often found in the active sites of enzymes, in this case, contributes to the pH-sensing mechanism of binding to its receptor rather than participating in catalysis. nih.gov
Cellular and Molecular Signaling Pathways Modulated by Peptides
The this compound peptide is a key modulator of a specific intracellular signaling pathway that maintains the homeostasis of the endoplasmic reticulum.
The intracellular target of the HDEL peptide is the Erd2 receptor located in the Golgi apparatus. frontiersin.orgnih.gov The engagement of HDEL with Erd2 initiates a signal transduction cascade that results in the retrograde transport of the receptor-ligand complex to the ER. frontiersin.orgnih.gov This process is essential for returning escaped ER-resident proteins, such as chaperones, to their proper location, thereby ensuring the fidelity of the secretory pathway. nih.gov
Beyond its role in simple ER retention, the HDEL signal is also implicated in a "quality control" pathway. nih.gov In instances where HDEL-tagged proteins escape the ER retention machinery, they can be targeted to the plant vacuole, which is the equivalent of the lysosome in animal cells, for degradation. nih.gov This suggests a secondary pathway that prevents the accumulation of potentially misfolded or aggregated proteins that have bypassed the primary retrieval mechanism.
The signal transduction process initiated by HDEL binding to Erd2 involves a series of protein-protein interactions. Upon ligand binding, the activated Erd2 receptor is thought to interact with ARF1 (ADP-ribosylation factor 1) and components of the COPI complex, which are essential for the budding of transport vesicles from the Golgi membrane. frontiersin.orgethz.ch This sequence of events constitutes a complete signaling pathway from ligand recognition to the execution of a specific cellular response, namely, the vesicular transport of the targeted protein.
Regulation of Gene Expression and Cellular Processes
The this compound (HDEL) sequence is a pivotal targeting signal in yeast and plants, responsible for the retention of proteins within the endoplasmic reticulum (ER). wikipedia.org This process is fundamental to maintaining the fidelity of the secretory pathway and ensuring cellular homeostasis. The primary mechanism by which HDEL influences cellular processes is through its function as a C-terminal ER retention signal. wikipedia.orgnih.gov
Proteins bearing the HDEL sequence are recognized by the ERD2 receptor, also known as the KDEL receptor, which is predominantly located in the Golgi apparatus. oup.comnih.gov This interaction facilitates the retrieval of escaped ER-resident proteins from the Golgi complex back to the ER via COPI-coated vesicles. wikipedia.org This retrieval is a pH-dependent process; binding affinity is high in the acidic environment of the Golgi and low in the neutral environment of the ER, allowing for the release of the cargo protein. wikipedia.org
The proper functioning of this HDEL-mediated retrieval system is critical for cell viability and the maintenance of ER integrity. nih.gov Perturbations in this pathway, such as the loss of the Erd2 receptor, can have significant downstream effects on gene expression and cellular signaling. For instance, the impairment of the HDEL retrieval system can induce the Unfolded Protein Response (UPR), a cellular stress response that upregulates the expression of genes encoding chaperone proteins and components of the ER-associated degradation (ERAD) pathway. biorxiv.org This indicates an indirect but vital role of the HDEL-mediated retention in regulating gene expression programs that cope with ER stress.
Furthermore, the loss of the Erd2 receptor and the subsequent failure of HDEL-mediated retrieval have been shown to impact mitochondrial function. Studies have revealed that the absence of Erd2 leads to increased mitochondrial respiration and the production of reactive oxygen species (ROS) in a UPR-dependent manner. biorxiv.org This also triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that regulates a wide array of metabolic processes. biorxiv.org The activation of AMPK can, in turn, influence the expression of genes involved in mitochondrial biogenesis and metabolism.
In some contexts, the HDEL sequence can also promote the targeting of proteins that escape the ER to the vacuole (in plants) or lysosome for degradation, functioning as a quality control mechanism. nih.govbohrium.com This highlights a broader role for the HDEL signal in maintaining cellular protein quality control beyond simple ER retention.
The overexpression of proteins containing an HDEL tag has been observed to induce the formation of ER-derived structures, termed ER bodies, particularly under stress conditions in plants. nih.gov While the formation of these bodies is not solely dependent on the overexpression of the tagged protein, it underscores the dynamic nature of the ER and its response to the accumulation of HDEL-containing proteins.
| Cellular Process | Role of this compound (HDEL) | Key Mediators |
| ER Protein Retention | Acts as a C-terminal signal for retrieval of proteins from the Golgi to the ER. wikipedia.orgnih.gov | Erd2/KDEL Receptor, COPI vesicles |
| Gene Expression | Indirectly regulates the Unfolded Protein Response (UPR) and stress-responsive genes upon pathway disruption. biorxiv.org | UPR sensors (e.g., IRE1), transcription factors |
| Mitochondrial Function | Disruption of HDEL-retrieval impacts mitochondrial respiration and ROS production. biorxiv.org | UPR pathway, AMPK |
| Protein Quality Control | Can target escaped ER proteins for degradation in the vacuole/lysosome. nih.govbohrium.com | Cellular degradation machinery |
| Cellular Structure | Overexpression can contribute to the formation of ER bodies under stress. nih.gov | ER membrane and associated proteins |
Structure-Activity Relationship (SAR) Studies for this compound
The function of the this compound (HDEL) tetrapeptide as an endoplasmic reticulum (ER) retention signal is highly dependent on its specific amino acid sequence. Structure-activity relationship (SAR) studies have provided valuable insights into the molecular requirements for its recognition by the Erd2/KDEL receptor.
The C-terminal leucine (B10760876) residue is critical for the retention function. The two preceding acidic residues, aspartic acid and glutamic acid, also play a crucial role in the interaction with the receptor. The histidine at the N-terminal position of the tetrapeptide is more variable among functional retention signals in different organisms. For instance, in mammals, the analogous sequence is typically Lysine-aspartyl-glutamyl-leucine (KDEL). wikipedia.org
Studies involving site-directed mutagenesis have demonstrated the high specificity of the retention machinery. Single amino acid substitutions within the tetrapeptide can lead to a complete loss of retention function. For example, replacing the aspartic acid with asparagine or the glutamic acid with glutamine can significantly impair or abolish the signal's activity.
The binding of the HDEL peptide to its receptor involves specific salt bridge interactions. The acidic side chains of aspartate and glutamate (B1630785) form key contacts within the binding pocket of the Erd2 receptor. The terminal leucine residue is accommodated in a hydrophobic pocket.
Interestingly, while the canonical HDEL sequence is highly effective, some variations are tolerated. For example, the substitution of histidine with arginine (RDEL) can still confer efficient retention. researchgate.net This suggests that a positive charge or a specific side chain structure at this position can be accommodated by the receptor.
The residues immediately upstream of the HDEL sequence can also influence the efficiency of ER retention. nih.govresearchgate.net This indicates that the context of the tetrapeptide within the protein's C-terminus can modulate its interaction with the receptor.
The table below summarizes the impact of amino acid substitutions on the function of the HDEL/KDEL retention signal, based on findings from various studies.
| Position | Original Amino Acid | Substitution | Effect on Retention |
| -4 | Histidine (H) / Lysine (K) | Arginine (R) | Efficient retention |
| -3 | Aspartic Acid (D) | Asparagine (N) | Impaired/Abolished retention |
| -2 | Glutamic Acid (E) | Glutamine (Q) | Impaired/Abolished retention |
| -1 | Leucine (L) | Isoleucine (I) / Valine (V) | Impaired/Abolished retention |
Computational and Bioinformatics Approaches in Peptide Research
De Novo Peptide Design and Rational Engineering
De novo peptide design involves creating entirely new peptide sequences with desired functions, while rational engineering modifies existing peptides or their protein targets to alter their properties. While Histidyl-aspartyl-glutamyl-leucine is a naturally occurring motif, the principles of design and engineering are applied to understand its binding specificity and to create new molecular tools.
Rational Engineering of the HDEL-Receptor System: Research has focused on rationally engineering the KDEL receptor to modify its binding preference. Studies have shown that mutating key "gatekeeper" residues like D50 and E117 at the entrance of the receptor's binding pocket can change its selectivity away from KDEL/HDEL towards other sequences like ADEL and DDEL. elifesciences.org This demonstrates a rational, structure-guided approach to rewiring this biological signaling pathway. Computational modeling is central to identifying which residues to target for such engineering efforts. pnas.org
De Novo Design of Constrained Peptides: Broader computational methods, such as those using the Rosetta software suite, have enabled the de novo design of highly stable, structurally precise peptides, including those with disulfide crosslinks. nih.govresearchgate.net While not targeted at creating new ER retention signals, these methods provide a framework for designing peptides that could mimic or antagonize the HDEL interaction. The ability to design peptides with specific shapes and chemical properties is fundamental to creating novel binders for protein targets like the KDEL receptor. nih.gov
Molecular Modeling and Dynamics Simulations for Conformational Prediction and Interaction Analysis
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for studying the three-dimensional structure of the HDEL peptide and its dynamic interaction with the KDEL receptor at an atomic level.
Conformational and Interaction Analysis: Crystal structures of the KDEL receptor bound to HDEL and the related KDEL peptide have provided a static snapshot of the interaction. elifesciences.orgresearchgate.net These structures reveal that the peptide binds in a vertical orientation within a pocket of the receptor. researchgate.netnih.gov MD simulations build on this by showing the dynamic process of binding. Simulations suggest a "baton-relay" mechanism where the peptide's C-terminal carboxyl group moves along a ladder of arginine residues as it enters the binding pocket. nih.gov
These computational models have been crucial in explaining the higher affinity of HDEL for the receptor compared to KDEL. The difference is attributed to interactions between the histidine residue at the -4 position of the peptide and the tryptophan residue (W120) of the receptor, which can form favorable π-π stacking or cation-π interactions. elifesciences.orgnih.gov Simulations also highlight the role of pH in the binding process; the lower pH of the Golgi apparatus promotes protonation of key histidine residues in the receptor, which in turn stabilizes the peptide-receptor complex. nih.govbiorxiv.org
Table 1: Key Residues in the HDEL-KDEL Receptor Interaction
| Peptide/Receptor Component | Interacting Residue(s) | Type of Interaction | Significance | Reference |
|---|---|---|---|---|
| HDEL (-4 His) | Receptor (W120) | Cation-π / π-π stacking | Contributes to higher affinity of HDEL vs KDEL | elifesciences.orgnih.gov |
| Peptide C-terminus | Receptor (R5, R169) | Salt Bridge | Initial capture and guidance into binding pocket | nih.gov |
| Peptide (-2 Glu) | Receptor (R169) | Salt Bridge | Stabilizes bound conformation | nih.gov |
| Peptide (-3 Asp) | Receptor (R169) | Salt Bridge | Stabilizes bound conformation | nih.gov |
| Receptor (D50, E117) | Peptide N-terminus | Steric/Electrostatic Gate | Determines specificity (e.g., excludes ADEL) | elifesciences.org |
Machine Learning and Artificial Intelligence Applications
Machine learning (ML) and artificial intelligence (AI) are transforming peptide research by enabling predictive modeling and the generation of novel sequences based on large datasets.
While specific ML models for predicting HDEL activity are not prominent in the literature, the field provides a robust toolbox that could be readily applied. Supervised learning models, such as support vector machines (SVMs) and neural networks, are widely used to predict various peptide properties. researchgate.netnih.gov
For a system like HDEL, ML models could be trained on experimental binding data of various tetrapeptide sequences to the KDEL receptor. Such a model could then predict the binding affinity and specificity for any new sequence, accelerating the discovery of novel retention signals or inhibitors. nih.govharvard.edu For instance, ML approaches that combine 3D structural modeling with AI have been shown to increase the precision of peptide-MHC binding predictions, a strategy that could be adapted for the HDEL-receptor system. nih.govresearchgate.net
Deep generative models, including Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs), and Neural Language Models (NLMs), are used to design novel peptides with desired functions. nih.govrsc.orgmit.edu These models learn the underlying patterns from a dataset of known peptides (e.g., all known signaling peptides) and can then generate new, viable sequences. nih.govresearchgate.net
A generative model could be trained on known C-terminal sorting signals to explore the sequence space around the HDEL motif. This could lead to the design of new peptides with fine-tuned affinities for the KDEL receptor or even peptides that target homologous receptors in different organisms. mit.eduresearchgate.net The development of AI tools like PepPrCLIP, which uses contrastive learning for de novo binder design from sequence information alone, represents the cutting edge of this field. nih.gov
Bioinformatics Databases and Tools for Peptide Data Analysis and Mining
This compound is a classic example of a Short Linear Motif (SLiM), which are short, functional regions of proteins. Several bioinformatics resources are dedicated to the annotation and analysis of SLiMs.
Databases: The Eukaryotic Linear Motif (ELM) database is a primary resource for information on SLiMs, including the KDEL/HDEL retention signal. nih.gov It provides information on the motif's function, conservation, and examples of proteins where it is found.
Analysis Tools: A variety of tools can be used to analyze the HDEL sequence.
SLiM Search Tools: Tools like SLiMSearch and SLiMFinder allow researchers to search for occurrences of a given motif (like HDEL) in a proteome, providing statistical context to distinguish true functional sites from random occurrences. oup.comnih.gov Webservers such as SLiMAN can further analyze these potential interactions by integrating data on protein domains, structural information, and post-translational modifications. cnrs.fr
General Peptide Analysis Tools: Web-based tools can rapidly calculate key physicochemical properties of the HDEL peptide. These tools predict parameters like isoelectric point (pI), charge at different pH values, and hydrophobicity, which are important for understanding its behavior and for planning chemical synthesis. genscript.comthermofisher.comexpasy.org
Table 2: Representative Bioinformatics Tools for HDEL Analysis
| Tool/Database | Function | Application to HDEL |
|---|---|---|
| ELM Database | Repository of curated Short Linear Motifs (SLiMs). | Provides detailed annotation for the ER retention signal motif. |
| SLiMFinder/SLiMSearch | Finds over-represented SLiMs in a set of proteins. | Can identify proteins potentially containing a functional HDEL signal. |
| PeptideCutter (ExPASy) | Predicts potential protease cleavage sites. | Analyzes the stability of a protein ending in the HDEL sequence. |
| Peptide Analyzing Tool | Calculates physicochemical properties (pI, charge, mass). | Provides fundamental biophysical data for the HDEL tetrapeptide. |
Computational Prediction of Peptide-Target Interactions
Predicting how and where a peptide will bind to its protein target is a central goal of computational biology. For HDEL, the target is the KDEL receptor.
Structure-Based Prediction: As detailed in section 5.2, molecular docking and MD simulations are the primary structure-based methods for predicting this interaction. These approaches use the 3D structures of the peptide and receptor to model the binding pose and estimate the binding energy. The accuracy of these predictions has been validated by experimental data showing how mutations in the binding pocket affect affinity. elifesciences.orgnih.gov
Sequence-Based Prediction: In the absence of a high-quality structure of the target, sequence-based machine learning methods can be employed. Models like SPRINT-Seq use features derived from the protein sequence to predict peptide-protein binding sites. rsc.org More advanced AI models, such as fine-tuned versions of AlphaFold, can predict the structure of a peptide-protein complex and use that prediction to classify whether binding will occur, effectively bridging sequence-based and structure-based approaches. researchgate.net Such methods hold great promise for identifying novel proteins that may be targeted for ER retention by the HDEL signal. arxiv.org
Evolutionary Biology and Peptide Diversification
Hypotheses on the Prebiotic Origin and Early Evolution of Peptides
The journey of peptides begins in the prebiotic world, long before the advent of genetically encoded protein synthesis. The "iron-sulfur world" hypothesis posits that early life may have formed on the surfaces of iron sulfide (B99878) minerals, which could have catalyzed the formation of amino acids and their subsequent polymerization into short peptides. Another prominent theory, the "RNA world" hypothesis, suggests that RNA was the primary form of genetic and catalytic material, with peptides later emerging as cofactors and structural components, eventually leading to a "peptide-RNA world." nih.gov
The formation of the constituent amino acids of the HDEL peptide—histidine, aspartic acid, glutamic acid, and leucine (B10760876)—is considered plausible under prebiotic conditions. Experiments have demonstrated the synthesis of aspartic acid, glutamic acid, and leucine through processes like electric discharge in a mixture of methane, nitrogen, and water, simulating primitive Earth conditions. nih.gov The prebiotic synthesis of histidine has also been achieved experimentally through the reaction of erythrose and formamidine, followed by a Strecker synthesis. nih.gov
Early peptides were likely short and of random sequence, but they could have exhibited catalytic activities and the ability to self-assemble, forming the basis for more complex structures and functions. gatech.edu The presence of charged amino acids like aspartic acid and glutamic acid would have been significant, allowing for interactions with metal ions and other molecules, a critical step in the development of catalytic function.
Evolutionary Mechanisms Driving Peptide Diversity and Function
The vast diversity of modern peptides, including signaling molecules like HDEL, arose from a number of key evolutionary mechanisms that expanded the functional repertoire of organisms.
Gene duplication is a fundamental engine of evolutionary innovation. youtube.complos.org When a gene is duplicated, one copy is free to accumulate mutations and potentially evolve a new function (neofunctionalization), while the original copy maintains its essential role. youtube.complos.org This process can lead to the expansion of gene families, where related proteins perform a variety of functions. nih.govnih.gov
While direct evidence for the duplication of a gene specifically to generate the HDEL signal is not available, the families of proteins that utilize this signal have undoubtedly been shaped by gene duplication events. For instance, the calreticulin (B1178941) family of ER-resident chaperones, some of which terminate in HDEL in plants, has undergone expansion and diversification through gene duplication. This has allowed for the evolution of specialized functions within the ER. In Arabidopsis, there are two related ERD2 genes, the receptor for the HDEL/KDEL signal, which likely arose from a gene duplication event and show some functional divergence. nih.gov
Table 1: Examples of Gene Duplication in Protein Families Relevant to ER Function
| Gene Family | Organism | Role of Duplication |
| ERD2 (K/HDEL Receptor) | Arabidopsis thaliana | Creation of two related receptor genes (ERD2a and ERD2b) with potential for sub-functionalization. nih.gov |
| Atlastin | Vertebrates | Two rounds of duplication at the base of vertebrates led to three paralogues involved in ER membrane fusion. youtube.com |
| Fertilization Proteins | Various | Gene duplication has led to the evolution of new functions in many protein families involved in reproduction, some of which are processed in the ER. nih.gov |
Proteolytic Processing: Many peptides and proteins are synthesized as larger precursors that are subsequently cleaved by proteases to yield the mature, active molecule. libretexts.orgfrontiersin.org This post-translational modification is a critical step in the production of many signaling peptides. The HDEL sequence is a C-terminal signal, and its exposure at the very end of a protein is essential for its function. oup.comnih.gov Proteolytic cleavage events within the ER or Golgi could potentially generate or unmask such C-terminal signals. For example, ER-resident aminopeptidases (ERAPs) are involved in trimming the N-terminus of peptides for antigen presentation, demonstrating the role of proteolysis within the ER lumen. oup.com While direct evidence for the proteolytic generation of the HDEL signal is scarce, it remains a plausible mechanism for the evolution of this and other C-terminal peptide signals.
Comparative Genomics and Peptidomics for Evolutionary Insights
Comparative genomics, the study of the similarities and differences between the genomes of different species, provides a powerful tool for understanding the evolution of peptide signals and their receptors. The conservation of the ER retention system, which utilizes KDEL in animals and both KDEL and HDEL in plants and yeast, suggests an early evolutionary origin for this pathway. oup.comnih.gov
The gene encoding the receptor for these signals, ERD2, is found across a wide range of eukaryotes, and its sequence can reveal evolutionary relationships. nih.govnih.gov By comparing the ERD2 genes from different species, scientists can infer how the receptor has evolved to recognize different peptide signals. For example, the ERD2 gene from the yeast Kluyveromyces lactis allows for the recognition of both HDEL and DDEL signals, whereas the Saccharomyces cerevisiae ERD2 is more specific for HDEL. nih.govdavidson.edu This demonstrates that the specificity of the retention system is determined by the ERD2 gene and highlights its evolutionary plasticity. nih.govdavidson.edu
Peptidomics, the large-scale study of peptides, can be used to identify the full complement of peptides in a particular cell or tissue. nih.gov By applying comparative peptidomics to the ER of different organisms, researchers could potentially identify novel ER retention signals and trace the evolutionary history of the HDEL sequence and its variants.
Co-Evolution of Peptides with Receptors and Biological Pathways
The relationship between a signaling peptide and its receptor is a classic example of molecular co-evolution. The peptide and its receptor must evolve in concert to maintain a functional signaling pathway. nih.gov The HDEL signal and its receptor, ERD2, provide a clear illustration of this principle.
The binding affinity between the ER retention signal and the ERD2 receptor is pH-dependent, being stronger in the slightly acidic environment of the Golgi and weaker in the more neutral ER. frontiersin.orgelifesciences.org This allows for the efficient capture of escaped ER-resident proteins in the Golgi and their release back in the ER. frontiersin.orgelifesciences.org Structural studies have revealed that the higher affinity of the receptor for HDEL compared to KDEL is due to specific interactions between the histidine residue and aromatic residues in the receptor's binding pocket. elifesciences.orgnih.gov
The evolution of different variants of the ER retention signal (e.g., KDEL, HDEL, DDEL) in different lineages, coupled with corresponding changes in the ERD2 receptor, underscores the dynamic co-evolutionary process. nih.govnih.gov As organisms diversified, the selective pressures on the ER retention system likely varied, leading to the fine-tuning of the peptide-receptor interaction. The fact that growth in yeast requires the retrieval of one or more HDEL-containing proteins highlights the essential nature of this co-evolved pathway. nih.gov
Emerging Research Directions in Peptide Science
Development of Peptide-Based Biomaterials and Scaffolds
The exploration of short peptide sequences as building blocks for novel biomaterials is a rapidly advancing field in materials science and tissue engineering. These peptides can self-assemble into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, which can serve as scaffolds to support cell growth and tissue regeneration. nih.govmdpi.com The specific sequence of amino acids dictates the physicochemical properties of the peptide and, consequently, the morphology and function of the resulting biomaterial. mdpi.com The tetrapeptide Histidyl-aspartyl-glutamyl-leucine (HDEL) presents an interesting case study for the rational design of such materials, primarily due to the distinct properties of its constituent amino acids.
While the HDEL sequence is well-known in cell biology as a signal for retaining proteins within the endoplasmic reticulum in plants, its potential as a self-assembling motif for biomaterial fabrication is an area of emerging interest. nih.govcymitquimica.com The unique combination of charged and hydrophobic residues suggests that under appropriate conditions, this peptide could be induced to form supramolecular structures.
The self-assembly process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. nih.gov The amino acid composition of this compound offers a rich platform for these interactions.
Histidine (His): With its imidazole (B134444) side chain, histidine's charge is sensitive to the surrounding pH. This offers a potential mechanism for triggering self-assembly or disassembly in response to environmental pH changes.
Aspartic Acid (Asp) and Glutamic Acid (Glu): These residues are negatively charged at physiological pH, providing sites for electrostatic interactions, which can drive the formation of ordered structures. nih.gov
Leucine (B10760876) (Leu): As a hydrophobic amino acid, leucine can participate in hydrophobic interactions, which are a primary driving force for the collapse of peptide chains into a core structure, shielding the hydrophobic residues from the aqueous environment. youtube.com
The arrangement of these residues in the HDEL sequence provides an amphiphilic character, a key feature of many self-assembling peptides. This amphiphilicity can lead to the formation of nanofibers with a hydrophobic core and a hydrophilic exterior, which can then entangle to form a hydrogel scaffold. nih.gov These hydrogels are particularly promising for tissue engineering due to their high water content and structural similarity to the native extracellular matrix (ECM). mdpi.com
Research into self-assembling peptides has demonstrated that even minor changes in sequence can significantly alter the resulting nanostructure and material properties. nih.gov Therefore, the specific arrangement in HDEL is expected to yield unique material characteristics. The development of biomaterials from HDEL or its derivatives would involve a systematic study of its self-assembly behavior under various conditions, such as changes in peptide concentration, pH, and ionic strength.
Interactive Data Table: Properties of Constituent Amino Acids in this compound
| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property | Potential Role in Self-Assembly |
|---|---|---|---|---|
| Histidine | His | H | Basic, Aromatic, Positively Charged (at acidic pH) | pH-responsive charge, hydrogen bonding, electrostatic interactions |
| Aspartic Acid | Asp | D | Acidic, Negatively Charged (at physiological pH) | Electrostatic interactions, hydrogen bonding |
| Glutamic Acid | Glu | E | Acidic, Negatively Charged (at physiological pH) | Electrostatic interactions, hydrogen bonding |
| Leucine | Leu | L | Nonpolar, Aliphatic, Hydrophobic | Hydrophobic interactions, core formation |
The potential to functionalize these peptides further enhances their utility. For instance, bioactive motifs could be incorporated into the HDEL sequence to promote specific cellular responses, such as cell adhesion or differentiation, creating a more dynamic and instructive scaffold for tissue regeneration. mdpi.com The inherent biodegradability of peptide-based materials is another significant advantage, as the scaffold can be designed to degrade at a rate that matches the formation of new tissue.
While detailed research findings on the use of this compound for biomaterial and scaffold development are still emerging, the fundamental principles of peptide self-assembly suggest that it is a promising candidate for further investigation. The unique combination of amino acids within this short peptide sequence provides a compelling basis for the design of novel, intelligent biomaterials with tunable properties for a range of applications in regenerative medicine.
Q & A
Q. What experimental methods are recommended for determining the structural stability of H-D-E-L in aqueous solutions?
Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are primary tools for analyzing secondary structures (e.g., α-helices, β-sheets) in aqueous environments. For H-D-E-L, buffer conditions (pH, ionic strength) must be optimized to mimic physiological settings. Thermal denaturation assays coupled with CD can quantify stability by measuring melting temperatures (Tm). Computational modeling (e.g., molecular dynamics simulations) further predicts folding patterns under varying conditions .
Q. How can researchers synthesize H-D-E-L with high purity for in vitro studies?
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Critical steps include:
- Resin selection : Wang resin for C-terminal carboxylate groups.
- Coupling efficiency : Monitor via Kaiser test or HPLC.
- Deprotection and cleavage : TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to preserve side-chain integrity. Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures >95% purity. MALDI-TOF mass spectrometry validates molecular weight .
Q. What in vitro assays are suitable for preliminary functional characterization of H-D-E-L?
- Receptor binding : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for targets like G-protein-coupled receptors.
- Enzymatic stability : Incubate with proteases (e.g., trypsin) and quantify degradation via LC-MS.
- Cell viability : MTT assays in relevant cell lines (e.g., HEK293) to screen cytotoxicity .
Advanced Research Questions
Q. How can contradictory data on H-D-E-L’s bioactivity across studies be systematically analyzed?
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC50 values, assay conditions) using PRISMA guidelines.
- Covariate adjustment : Control for variables like buffer composition (e.g., divalent cations affecting receptor interactions) or cell line heterogeneity.
- Dose-response reevaluation : Reproduce experiments under standardized protocols to isolate confounding factors .
Q. What strategies optimize H-D-E-L’s pharmacokinetic profile for in vivo applications?
- PEGylation : Conjugation with polyethylene glycol to enhance half-life.
- Liposomal encapsulation : Improves blood-brain barrier penetration if targeting CNS receptors.
- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) for controlled release. Validate via rodent pharmacokinetic studies (plasma T½, AUC calculations) .
Q. How can machine learning models predict H-D-E-L’s interactions with novel protein targets?
- Data training : Use AlphaFold2 or RoseTTAFold to generate 3D structures of H-D-E-L and potential targets.
- Docking simulations : Tools like AutoDock Vina screen for binding pockets and affinity scores.
- Validation : Cross-reference predictions with SPR or ITC experimental data to refine algorithms .
Methodological Guidance for Data Reporting
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of H-D-E-L?
Q. How should researchers document H-D-E-L’s synthesis and characterization to ensure reproducibility?
Follow IUPAC’s Guidelines for Peptide Synthesis Reporting:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
